N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide
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Overview
Description
N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylphenylsulfonyl group, and a piperidinecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide typically involves a multi-step process. One common method starts with the preparation of the piperidinecarbohydrazide core, followed by the introduction of the fluorophenyl and methylphenylsulfonyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize impurities. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in anhydrous solvents.
Substitution: Catalysts such as palladium on carbon or reagents like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylphenylsulfonyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate their function. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide can be compared with other similar compounds, such as:
N’-((E)-(4-Chlorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
N’-((E)-(4-Bromophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide:
N’-((E)-(4-Methylphenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide: This compound has a methylphenyl group, which may affect its solubility and interaction with biological targets.
The uniqueness of N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-15-2-8-19(9-3-15)28(26,27)24-12-10-17(11-13-24)20(25)23-22-14-16-4-6-18(21)7-5-16/h2-9,14,17H,10-13H2,1H3,(H,23,25)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVUXDHPRLRXNE-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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